N,N-dibromobenzenesulfonamide

Descripción general

Descripción

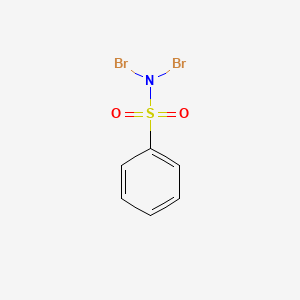

N,N-Dibromobenzenesulfonamide is an organosulfur compound that contains a sulfonamide group bonded to a benzene ring, with two bromine atoms attached to the nitrogen atoms. This compound is known for its versatility and reactivity, making it a valuable reagent in various chemical reactions and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N,N-Dibromobenzenesulfonamide can be synthesized through the bromination of benzenesulfonamide. The process involves the reaction of benzenesulfonamide with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction typically proceeds at room temperature, yielding this compound in high purity and yield .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent product quality. The compound is then purified through crystallization or distillation techniques to obtain the desired purity levels .

Análisis De Reacciones Químicas

Types of Reactions

N,N-Dibromobenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.

Addition Reactions: The compound can add to olefins, forming β-bromosulfonamides.

Cyclization Reactions: β-Bromosulfonamides formed from addition reactions can be cyclized to produce N-sulfonylaziridines.

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases (e.g., sodium hydroxide) for cyclization reactions and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures .

Major Products

The major products formed from reactions with this compound include β-bromosulfonamides and N-sulfonylaziridines. These products are valuable intermediates in the synthesis of more complex organic compounds .

Aplicaciones Científicas De Investigación

Organic Synthesis

1.1 Bromination Reagent

NNDBS is primarily known for its role in bromination reactions. It effectively adds across double bonds, facilitating the formation of dibromo derivatives. For instance, in the bromination of 5α-androstan-17β-ol-3-one-17-benzoate, NNDBS demonstrated a higher yield compared to other brominating agents, achieving up to 71% yield under optimized conditions . The reaction was further accelerated by ultraviolet (UV) irradiation, underscoring the compound's efficiency as a brominating agent.

1.2 Oxidative Cleavage of Oximes

Another significant application of NNDBS is its use in the oxidative cleavage of oximes to their corresponding carbonyl compounds. This reaction occurs under non-aqueous and aprotic conditions, showcasing NNDBS's versatility as a reagent in synthetic organic chemistry . The ability to convert oximes efficiently makes it valuable for synthesizing various carbonyl compounds.

Pharmacological Applications

2.1 Anticancer Activity

Recent studies have highlighted the potential anticancer properties of sulfonamide derivatives, including NNDBS. Research indicates that sulfonamide compounds can inhibit tumor growth and induce apoptosis in cancer cells. For example, benzenesulfonamide analogs have been identified as inhibitors of receptor tyrosine kinases, which are crucial in glioblastoma treatment . The anticancer activity suggests that NNDBS and its derivatives could be explored further for their therapeutic potential.

2.2 Antibacterial Properties

Sulfonamides, including NNDBS, are known for their antibacterial activities. They function by inhibiting bacterial dihydropteroate synthase, an essential enzyme in folate synthesis pathways. This mechanism has made them important in treating bacterial infections . The broad-spectrum antibacterial activity positions NNDBS as a candidate for further development in antimicrobial therapies.

Table 1: Summary of Reactions Involving this compound

| Reaction Type | Substrate | Yield (%) | Conditions |

|---|---|---|---|

| Bromination | 5α-androstan-17β-ol-3-one-17-benzoate | 71 | UV irradiation |

| Oxidative Cleavage | Oximes | Variable | Non-aqueous, aprotic conditions |

| Anticancer Activity | Benzenesulfonamide analogs | Up to 78% inhibition | Tested on U87 glioblastoma cells |

Mecanismo De Acción

The mechanism of action of N,N-dibromobenzenesulfonamide involves the formation of reactive intermediates, such as bromonium ions, during its reactions. These intermediates facilitate the addition or substitution reactions, leading to the formation of the desired products. The compound’s reactivity is attributed to the presence of the bromine atoms, which are highly electrophilic and can readily participate in chemical reactions .

Comparación Con Compuestos Similares

Similar Compounds

N,N-Dichlorobenzenesulfonamide: Similar to N,N-dibromobenzenesulfonamide but with chlorine atoms instead of bromine.

N,N-Diiodobenzenesulfonamide: Contains iodine atoms instead of bromine.

N-Bromosuccinimide: Another brominating agent used in organic synthesis.

Uniqueness

This compound is unique due to its high reactivity and selectivity in bromination reactions. Compared to its chlorinated and iodinated counterparts, it offers a balance of reactivity and stability, making it a preferred reagent in many synthetic applications .

Actividad Biológica

N,N-Dibromobenzenesulfonamide is a compound with notable biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article synthesizes current findings on its biological activity, including detailed research results, case studies, and comparative data.

This compound is characterized by its sulfonamide group, which is known for its biological significance. The compound's structure allows it to participate in various chemical reactions, making it a versatile reagent in organic synthesis.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated the antimicrobial efficacy of several sulfonamide derivatives, including this compound, against various bacterial strains. The results indicated that:

- Minimum Inhibitory Concentrations (MIC) were determined for several pathogens.

- The compound showed potent activity against Escherichia coli with an MIC of 6.72 mg/mL.

- Against Staphylococcus aureus, the MIC was recorded at 6.63 mg/mL.

- Other pathogens such as Pseudomonas aeruginosa and Salmonella typhi also exhibited susceptibility to the compound with comparable MIC values .

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (mg/mL) |

|---|---|

| Escherichia coli | 6.72 |

| Staphylococcus aureus | 6.63 |

| Pseudomonas aeruginosa | 6.67 |

| Salmonella typhi | 6.45 |

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been studied for its anti-inflammatory potential. A related study reported that sulfonamide derivatives significantly inhibited carrageenan-induced rat paw edema, showcasing their ability to reduce inflammation in vivo. The anti-inflammatory efficacy was measured at various time intervals, indicating a sustained effect over time .

Table 2: Anti-inflammatory Activity of Sulfonamide Derivatives

| Time (h) | Inhibition (%) |

|---|---|

| 1 | 94.69 |

| 2 | 89.66 |

| 3 | 87.83 |

Mechanistic Insights

The mechanism underlying the biological activity of this compound involves its interaction with biological targets at the molecular level. Studies suggest that the sulfonamide moiety can inhibit carbonic anhydrase and other enzymes critical for bacterial survival and inflammation pathways .

Case Studies

Several case studies have investigated the practical applications of this compound in drug development:

- Case Study 1 : A recent investigation into the synthesis of benzenesulfonamide derivatives revealed that modifications to the aromatic ring could enhance antimicrobial potency while maintaining low toxicity levels in human cells .

- Case Study 2 : Another study highlighted the compound's role in synthesizing novel guanidine derivatives through a unique reaction pathway involving isonitriles, showcasing its versatility as a synthetic intermediate .

Propiedades

IUPAC Name |

N,N-dibromobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2NO2S/c7-9(8)12(10,11)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTVPURYEWXIAKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20461038 | |

| Record name | N,N-dibromobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20461038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938-05-6 | |

| Record name | N,N-dibromobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20461038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.